

"comparative analysis of methyl furfuryl disulfide and furfuryl mercaptan in coffee aroma"

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Compound of Interest

Compound Name: *Methyl furfuryl disulfide*

Cat. No.: *B1329271*

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Comparative Analysis of Methyl Furfuryl Disulfide and Furfuryl Mercaptan in Coffee Aroma

A definitive guide for researchers, this document provides a comparative analysis of two pivotal sulfur-containing compounds, Furfuryl Mercaptan (also known as 2-Furanmethanethiol) and **Methyl Furfuryl Disulfide**, and their respective contributions to the complex aroma profile of coffee. Generated during the roasting process, these volatile compounds are critical in defining the characteristic "roasty" and sulfury notes of a fresh brew.^{[1][2]} However, their chemical stability and sensory attributes differ significantly, impacting the aroma quality and shelf-life of coffee products.

This guide synthesizes key experimental data to compare their chemical properties, aroma contributions, and formation pathways. Detailed experimental protocols for their analysis are also provided to support further research and development.

Quantitative Data Comparison

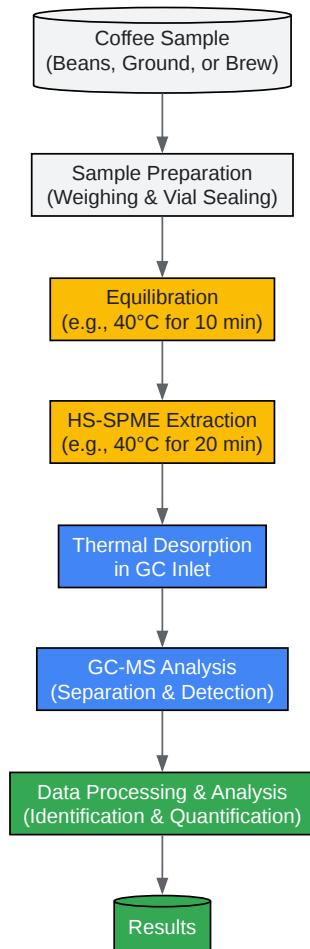
The sensory impact of an aroma compound is largely determined by its concentration and its odor threshold. Furfuryl mercaptan is recognized as one of the most potent odorants in coffee

due to its extremely low odor threshold.^[3] While less characterized, **methyl furfuryl disulfide** also contributes to the overall sulfury and coffee-like aroma.^[4]

Property	Furfuryl Mercaptan (2-Furanmethanethiol)	Methyl Furfuryl Disulfide
Chemical Formula	C ₅ H ₆ OS ^[5]	C ₆ H ₈ OS ₂
Aroma Profile	Roasted, coffee-like, sulfury. ^[3] ^{[6][7]}	Alliaceous (onion/garlic), coffee-like. ^[4]
Odor Threshold	Extremely low: 0.01 ng/L (in air), 0.01 µg/kg (in water). ^[3]	Data not widely reported, but is a known aroma chemical.
Concentration in Brew	11-21 µg/L, varies with coffee type. ^[8]	Present as a degradation product of furfuryl mercaptan.
Chemical Stability	Highly unstable; readily degrades upon storage or oxidation. ^{[3][9][10]}	Formed from the oxidation of furfuryl mercaptan. ^{[3][5]}

Formation and Degradation Pathways

The formation of these critical sulfur compounds originates from the Maillard reaction, a complex series of chemical reactions between amino acids (like cysteine) and reducing sugars (like ribose) that occurs during coffee roasting.^[11] Furfuryl mercaptan is a primary product of this reaction. However, it is chemically unstable and readily oxidizes, particularly in the presence of oxygen, leading to its degradation.^{[3][9]} One of the major degradation pathways is its dimerization to form disulfides, such as difurfuryl disulfide and the related **methyl furfuryl disulfide**.^{[3][5][12]} This transformation is a key factor in the staling of coffee aroma, as the potent, fresh "roasty" notes of the mercaptan are lost.^[8]



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